5-Methanesulfonyl-1-methyl-1H-indole-3-carboxylic acid
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Overview
Description
5-Methanesulfonyl-1-methyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 5-Methanesulfonyl-1-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis. This method uses methanesulfonic acid under reflux in methanol to produce the indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Methanesulfonyl-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methanesulfonyl-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to inhibit certain enzymes and proteins, which can lead to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Methanesulfonyl-1-methyl-1H-indole-3-carboxylic acid include:
- 5-Methanesulfonyl-1H-indole-3-carboxylic acid
- Methyl indole-5-carboxylate
- 1H-Indole-3-carbaldehyde derivatives
These compounds share the indole core structure but differ in their substituents, leading to unique properties and applications.
Properties
Molecular Formula |
C11H11NO4S |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
1-methyl-5-methylsulfonylindole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO4S/c1-12-6-9(11(13)14)8-5-7(17(2,15)16)3-4-10(8)12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
WFNJBFORSMOQEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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